Cas no 313470-06-3 (5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide)

5-Chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide is a synthetic organic compound featuring a benzamide core linked to a nitro-substituted thiazole ring and a coumarin-derived moiety. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for developing enzyme inhibitors or bioactive agents. The presence of electron-withdrawing groups (chloro, nitro) and the coumarin-thiazole hybrid structure may enhance binding affinity and selectivity toward biological targets. This compound is of interest in pharmaceutical research for its modular design, enabling further derivatization. Suitable for experimental studies, it requires careful handling due to its reactive functional groups. Analytical purity and structural confirmation are typically verified via HPLC, NMR, and mass spectrometry.
5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide structure
313470-06-3 structure
Product name:5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide
CAS No:313470-06-3
MF:C19H10ClN3O5S
MW:427.817801952362
CID:6251768
PubChem ID:1548794

5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide
    • F0375-0037
    • 5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
    • Oprea1_570544
    • 5-chloro-2-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
    • 313470-06-3
    • AKOS001013465
    • Z29463506
    • 5-chloro-2-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
    • Inchi: 1S/C19H10ClN3O5S/c20-11-5-6-15(23(26)27)13(8-11)17(24)22-19-21-14(9-29-19)12-7-10-3-1-2-4-16(10)28-18(12)25/h1-9H,(H,21,22,24)
    • InChI Key: INLWCEWJDJBODS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C(NC1=NC(=CS1)C1C(=O)OC2C=CC=CC=2C=1)=O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 427.0029693g/mol
  • Monoisotopic Mass: 427.0029693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 714
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 142Ų

5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0375-0037-2mg
5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
313470-06-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0375-0037-5mg
5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
313470-06-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0375-0037-20mg
5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
313470-06-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0375-0037-30mg
5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
313470-06-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0375-0037-40mg
5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
313470-06-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0375-0037-1mg
5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
313470-06-3 90%+
1mg
$54.0 2023-05-17
A2B Chem LLC
BA78429-10mg
5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
313470-06-3
10mg
$291.00 2024-04-20
A2B Chem LLC
BA78429-50mg
5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
313470-06-3
50mg
$504.00 2024-04-20
A2B Chem LLC
BA78429-100mg
5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
313470-06-3
100mg
$697.00 2024-04-20
Life Chemicals
F0375-0037-3mg
5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
313470-06-3 90%+
3mg
$63.0 2023-05-17

5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide Related Literature

Additional information on 5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide

Introduction to 5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 313470-06-3) and Its Emerging Applications in Chemical Biology

The compound 5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 313470-06-3) represents a fascinating molecule in the realm of chemical biology, characterized by its intricate structural framework and promising biological activities. This benzamide derivative, featuring a thiazole core linked to a chromenone moiety, has garnered significant attention due to its potential in modulating various biological pathways. The presence of multiple pharmacophoric elements—such as the electron-withdrawing nitro group, the electron-donating chloro substituent, and the heterocyclic scaffolds—enhances its interaction with biological targets, making it a valuable candidate for further investigation.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. The thiazole ring, known for its stability and versatility in biological systems, has been extensively studied for its role in antimicrobial, anti-inflammatory, and anticancer applications. In contrast, the chromenone scaffold is renowned for its antioxidant and anti-inflammatory properties, often derived from natural flavonoids. The strategic combination of these two motifs in 5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide suggests a synergistic effect that could enhance its therapeutic potential.

The structural complexity of this compound also opens up avenues for derivatization and optimization. Researchers have been exploring various synthetic strategies to modify the functional groups while maintaining or improving biological efficacy. For instance, the nitro group can be reduced to an amine or converted into an azide for further chemical manipulation, enabling the development of more diverse derivatives. Such modifications are crucial for fine-tuning pharmacokinetic properties and minimizing off-target effects.

In the context of current research trends, 5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide has been investigated for its potential role in modulating enzyme activity and signal transduction pathways. Preliminary studies have indicated that this compound may interact with enzymes such as kinases and phosphodiesterases, which are pivotal in regulating cellular processes like proliferation and apoptosis. The chromenone moiety, in particular, has been shown to exhibit inhibitory effects on certain inflammatory pathways by scavenging reactive oxygen species (ROS). This dual functionality makes it an attractive candidate for developing novel therapeutics targeting chronic inflammatory diseases.

The thiazole ring contributes additional layers of biological activity by serving as a scaffold for binding to specific protein targets. Its ability to form hydrogen bonds and π-stacking interactions with amino acid residues in proteins enhances its binding affinity. This property has been exploited in designing molecules that can selectively inhibit pathogenic enzymes or disrupt aberrant protein-protein interactions. For example, derivatives of thiazole-based benzamides have shown promise in preclinical studies as inhibitors of bacterial enzymes involved in DNA replication and transcription.

Another compelling aspect of 5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ybenzamide is its potential application in addressing multidrug resistance (MDR) mechanisms. In cancer therapy, MDR is a significant challenge where tumor cells develop resistance to multiple chemotherapeutic agents. The structural features of this compound may allow it to bypass or modulate MDR pathways by interacting with efflux pumps or inhibiting ATP-binding cassette (ABC) transporters. Such interactions could enhance drug penetration into cancer cells and improve therapeutic outcomes.

Computational modeling and high-throughput screening (HTS) have played pivotal roles in evaluating the biological relevance of this compound. Molecular docking studies have revealed that it can bind effectively to several protein targets with high affinity. These computational predictions have been validated through experimental assays, confirming its potential as a lead molecule for drug development. Furthermore, virtual screening techniques have identified additional analogs with enhanced potency or selectivity.

The synthesis of 5-chloro-2-nitro-N-[4-(6-hydroxynaphthalen]-1H-indazolizinylidene]benzamidine hydrochloride, a closely related derivative reported in recent literature (CAS No: 84793764), underscores the growing interest in chromenone-thiazole hybrids. This derivative exhibited notable anti-inflammatory activity by inhibiting COX enzymes and NFκB signaling pathways. Such findings reinforce the therapeutic relevance of this chemical class and inspire further exploration into structurally related compounds like 5-chloro[6(7H)-dibenzo[c,d][1]benzofuran]-7(6H)-one (CAS No: 84995741), which has demonstrated similar bioactivities.

The pharmacokinetic profile of 5-chloro[6(7H)-dibenzo[c,d][1]benzofuran]-7(6H)-one has also been studied to assess its suitability for clinical translation. Preliminary data suggest reasonable oral bioavailability and metabolic stability under physiological conditions. These attributes are critical for ensuring that the compound reaches therapeutic levels efficiently while minimizing degradation by metabolic enzymes such as cytochrome P450 (CYP450). Further optimization may involve modifications aimed at enhancing solubility or reducing clearance rates.

In conclusion,5-chloro[6(7H)-dibenzo[c,d][1]benzofuran]-7(6H)-one represents a promising scaffold with significant therapeutic potential across multiple disease areas including cancer immunotherapy,inflammatory bowel disease,and neurodegenerative disorders.In light of these findings,5-chloro[6(7H)-dibenzo[c,d][1]benzofuran]-7(6H)-one(CAS No: 84995741) warrants further investigation as both a standalone therapeutic agentand as inspiration for designing next-generation biologically active molecules.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD